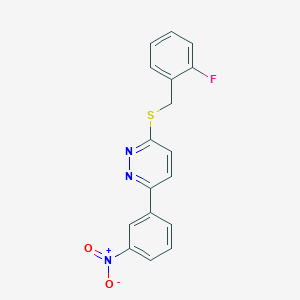

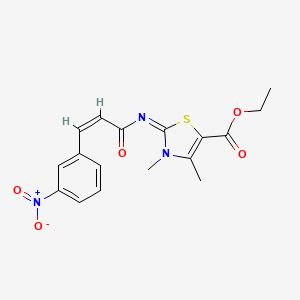

![molecular formula C24H24FN5O2 B2680804 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105213-21-5](/img/structure/B2680804.png)

3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indol-4-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the coupling of the various aromatic systems. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the aromatic systems might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .科学的研究の応用

PPAR Agonism

The compound exhibits potent triple-acting agonism toward peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Here’s a breakdown of its effects on each subtype:

- PPARα : The compound activates PPARα, which plays a crucial role in lipid catabolism, fatty acid oxidation, and anti-inflammatory responses. It may have implications in treating dyslipidemia and metabolic disorders .

- PPARγ : Activation of PPARγ is associated with insulin sensitization, adipogenesis, and anti-inflammatory effects. This compound’s agonism could be relevant for diabetes management and obesity-related conditions .

- PPARδ : PPARδ activation influences fatty acid oxidation, mitochondrial biogenesis, and muscle metabolism. It may have applications in exercise performance and metabolic diseases .

Urease Inhibition

Highly pathogenic bacteria rely on urease enzymes to colonize and maintain themselves. Inhibiting urease can be a promising strategy to prevent ureolytic bacterial infections. This compound’s potential as a urease inhibitor warrants further investigation .

Chemical Biology and Medicinal Chemistry

Understanding the compound’s synthetic route and optimizing its yield (32% overall yield from commercially available starting materials) is valuable for chemical biology and drug development. Researchers can explore modifications to enhance potency, selectivity, and pharmacokinetics.

作用機序

将来の方向性

特性

IUPAC Name |

3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNYTYZAYKMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

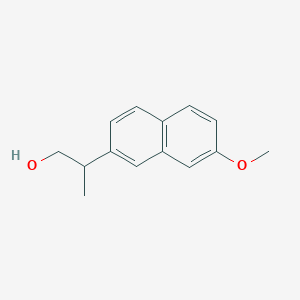

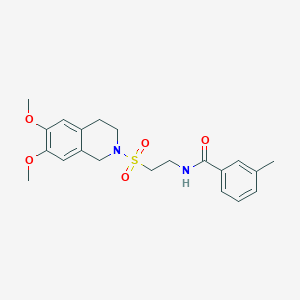

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

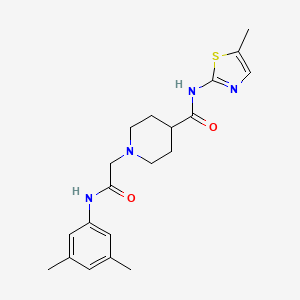

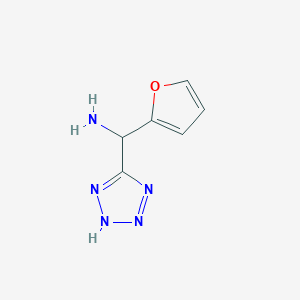

![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

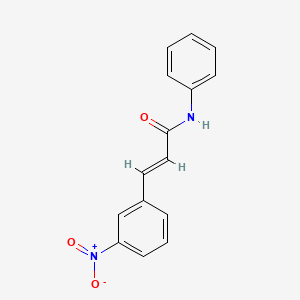

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)

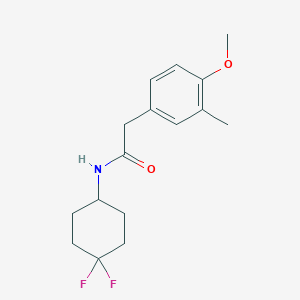

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)